Deethylindanomycin

Beschreibung

BenchChem offers high-quality Deethylindanomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deethylindanomycin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H39NO4 |

|---|---|

Molekulargewicht |

465.6 g/mol |

IUPAC-Name |

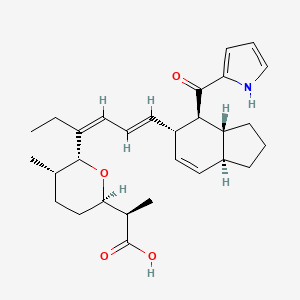

(2R)-2-[(2R,5S,6R)-6-[(3Z,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8-/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 |

InChI-Schlüssel |

HSZFOQSMGNAIJM-WDSRKPHJSA-N |

Isomerische SMILES |

CC/C(=C/C=C/[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |

Kanonische SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Deethylindanomycin: A Technical Guide to its Discovery, Origin, and Scientific Significance

Abstract

Deethylindanomycin, also known as 16-Deethylindanomycin or A83094A, is a compelling pyrrole-ether antibiotic that has garnered interest within the scientific community for its potent biological activities. Produced by the actinomycete Streptomyces setonii, this natural product exhibits significant efficacy against Gram-positive bacteria and coccidian parasites.[1][2] Its structural similarity to indanomycin places it within the esteemed class of polyether ionophore antibiotics. This guide provides an in-depth exploration of the discovery and origin of Deethylindanomycin, delving into its biosynthesis, chemical attributes, mechanism of action, and the experimental methodologies pivotal for its study. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, fostering a deeper understanding and facilitating further investigation into this promising antimicrobial agent.

Discovery and Microbial Origin: The Emergence of a Novel Pyrrole-Ether Antibiotic

The story of Deethylindanomycin begins with the systematic screening of microbial metabolites, a cornerstone of antibiotic discovery. Researchers at Eli Lilly and Company identified a novel antibiotic, designated A83094A, from the fermentation broth of a strain of Streptomyces setonii.[1] This discovery, published in 1988, laid the foundational knowledge for all subsequent research on this compound.

Taxonomy and Characterization of the Producing Organism: Streptomyces setonii

The producing organism, Streptomyces setonii, is a Gram-positive, filamentous bacterium belonging to the phylum Actinobacteria. Members of the genus Streptomyces are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including a majority of the clinically useful antibiotics.[1] The initial characterization of the S. setonii strain that produces Deethylindanomycin involved a polyphasic approach, including morphological, cultural, and physiological analyses, to establish its taxonomic position.

Fermentation for the Production of Deethylindanomycin

The production of Deethylindanomycin is achieved through submerged fermentation of Streptomyces setonii. While the originally published methods provide a general overview, a detailed protocol is crucial for reproducible research. The following is a comprehensive, step-by-step methodology derived from best practices for Streptomyces fermentation.[3]

Experimental Protocol: Fermentation of Streptomyces setonii

-

Strain Maintenance and Inoculum Preparation:

-

Maintain cultures of Streptomyces setonii on a suitable agar medium, such as ISP-4 medium, at a temperature of 28-30°C.[1]

-

For inoculum preparation, transfer a well-sporulated culture into a seed medium. A typical seed medium may consist of glucose, soybean meal, and corn steep liquor.

-

Incubate the seed culture for 48-72 hours at 28-30°C on a rotary shaker at 200-250 rpm.

-

-

Production Fermentation:

-

Aseptically transfer the seed culture into a production medium. The production medium is critical for optimal antibiotic yield and typically contains a carefully balanced ratio of carbon and nitrogen sources. A representative medium could include soluble starch, yeast extract, peptone, and inorganic salts.

-

Maintain the fermentation at 28-30°C with continuous agitation and aeration. The pH of the medium should be monitored and maintained within the optimal range for Streptomyces growth and secondary metabolite production, typically between 6.5 and 7.5.[2]

-

The fermentation is typically carried out for 7 to 14 days, with the peak production of Deethylindanomycin occurring in the late stationary phase of growth.

-

Biosynthesis of Deethylindanomycin: A Tale of Polyketide Assembly

Deethylindanomycin is a polyketide, a class of natural products synthesized by the successive condensation of small carboxylic acid units. Its biosynthesis is orchestrated by a large, multi-domain enzymatic complex known as a polyketide synthase (PKS). While the specific biosynthetic gene cluster for Deethylindanomycin has not been explicitly detailed in the literature, its structural similarity to indanomycin allows for a well-supported proposed pathway based on the characterized indanomycin biosynthetic gene cluster from Streptomyces antibioticus.[4][5]

The biosynthesis is a hybrid nonribosomal peptide-polyketide pathway.[4] The key difference between indanomycin and deethylindanomycin lies in the absence of an ethyl group at the C-16 position. This suggests a variation in the acyltransferase (AT) domain of the respective PKS module, which would incorporate a malonyl-CoA extender unit instead of an ethylmalonyl-CoA unit.

Proposed Biosynthetic Pathway of Deethylindanomycin

Caption: A logical flowchart of the proposed biosynthetic pathway for Deethylindanomycin.

Chemical Structure and Physicochemical Properties

Deethylindanomycin is a complex molecule with a distinctive pyrrole-ether structure. Its chemical formula is C₂₉H₃₉NO₄, and it has a molecular weight of 465.6 g/mol . A comprehensive understanding of its physicochemical properties is essential for its extraction, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₉NO₄ | |

| Molecular Weight | 465.6 g/mol | |

| Appearance | Solid | |

| CAS Number | 117615-33-5 | [2] |

| Synonyms | 16-Deethylindanomycin, A83094A, Omomycin | [2] |

| Solubility | Sparingly soluble in aqueous solutions | [2] |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C |

Table 1: Physicochemical Properties of Deethylindanomycin.

Structural Characterization: The Role of Spectroscopy

Experimental Protocol: Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a purified sample of Deethylindanomycin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

-

Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish connectivity between protons and carbons, and to assemble the final structure.

-

-

Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecule.

-

Employ tandem mass spectrometry (MS/MS) to induce fragmentation and obtain information about the structural fragments of the molecule, which aids in confirming the proposed structure.

-

Biological Activity and Mechanism of Action

Deethylindanomycin exhibits a focused spectrum of biological activity, primarily targeting Gram-positive bacteria and coccidian parasites.[1][2]

Antibacterial Activity

Deethylindanomycin is active against a range of Gram-positive bacteria, including strains of Staphylococcus and Streptococcus. Its potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 2.0 - 4.0 |

| Streptococcus spp. | 2.0 - 4.0 |

Table 2: In vitro antibacterial activity of Deethylindanomycin.[6]

Anticoccidial Activity

In addition to its antibacterial properties, Deethylindanomycin has demonstrated activity against coccidia, which are protozoan parasites that cause the intestinal disease coccidiosis in livestock and poultry.[1][2]

Mechanism of Action: A Potassium-Selective Ionophore

The primary mechanism of action of Deethylindanomycin is its function as a potassium-selective ionophore.[1] An ionophore is a lipid-soluble molecule that can bind to and transport ions across biological membranes. This process disrupts the crucial ion gradients that are essential for maintaining cellular homeostasis and bioenergetics.

Mechanism of Ionophoric Action

Caption: A diagram illustrating the ionophoric mechanism of Deethylindanomycin.

The cyclic ether backbone of Deethylindanomycin forms a cavity that selectively chelates potassium ions (K⁺). The exterior of the molecule is lipophilic, allowing the Deethylindanomycin-K⁺ complex to diffuse across the lipid bilayer of the bacterial cell membrane. This influx of K⁺ dissipates the cell's membrane potential, leading to a cascade of detrimental effects, including the disruption of ATP synthesis, nutrient transport, and ultimately, cell death.

Isolation and Purification

The isolation and purification of Deethylindanomycin from the fermentation broth of Streptomyces setonii is a multi-step process that leverages the physicochemical properties of the molecule.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at an appropriate pH to ensure the protonation of the carboxylic acid group of Deethylindanomycin, thereby increasing its solubility in the organic phase.

-

Concentrate the organic extract under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using a stationary phase such as silica gel.

-

Elute the column with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone), to separate Deethylindanomycin from other metabolites.

-

Monitor the fractions for the presence of the target compound using techniques such as thin-layer chromatography (TLC) and bioassays.

-

Pool the active fractions and further purify them using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and mobile phase to obtain pure Deethylindanomycin.

-

Conclusion and Future Perspectives

Deethylindanomycin stands as a testament to the continued potential of microbial natural products in the quest for new therapeutic agents. Its discovery from Streptomyces setonii and its characterization as a potent potassium-selective ionophore have provided a solid foundation for further research. The detailed understanding of its origin, biosynthesis, and mechanism of action, as outlined in this guide, is paramount for any future endeavors aimed at its development.

Future research should focus on several key areas. A complete elucidation of the Deethylindanomycin biosynthetic gene cluster would not only confirm the proposed pathway but also open avenues for biosynthetic engineering to generate novel analogues with improved properties. The development of a total synthesis route would also be a significant achievement, enabling the production of larger quantities for preclinical studies and the systematic exploration of structure-activity relationships. Furthermore, a more comprehensive evaluation of its in vivo efficacy and safety profile is necessary to ascertain its true therapeutic potential. As the challenge of antimicrobial resistance continues to grow, the exploration of unique natural products like Deethylindanomycin remains a critical and promising strategy in the development of next-generation anti-infectives.

References

-

Larsen, S. H., Boeck, L. D., Mertz, F. P., Paschal, J. W., & Occolowitz, J. L. (1988). 16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization. The Journal of Antibiotics, 41(9), 1170–1177. [Link]

- Larsen, S. H., Boeck, L. D., Mertz, F. P., Paschal, J. W., & Occolowitz, J. L. (1988). 16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization. The Journal of Antibiotics, 41(9), 1170–1177.

-

Tfaily, M., & Borjac, J. (2025). Fermentation conditions of Streptomyces tuirus isolated from the rhizosphere of Origanum majorana to produce antibacterial metabolites against MRSA. Journal of Applied Pharmaceutical Science, 15(01), 117–124. [Link]

-

Li, A., & Piel, J. (2009). Analysis of the indanomycin biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167. Chembiochem : a European journal of chemical biology, 10(7), 1235–1242. [Link]

-

Rommel, D., Lindner, J., & Piel, J. (2012). Biosynthetic origins of the ionophore antibiotic indanomycin. Journal of the American Chemical Society, 134(1), 154-157. [Link]

- Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Advanced Research in Biological Sciences, 3(5), 1-11.

-

Al-Dhabi, N. A., Esmail, G. A., Duraipandiyan, V., & Arasu, M. V. (2022). Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia. BioMed Research International, 2022, 8868936. [Link]

- Li, A., & Piel, J. (2009). Analysis of the indanomycin biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167. Chembiochem : a European journal of chemical biology, 10(7), 1235–1242.

- Rommel, D., Lindner, J., & Piel, J. (2012). Biosynthetic origins of the ionophore antibiotic indanomycin. Journal of the American Chemical Society, 134(1), 154-157.

- Chapman, H. D. (2014). Milestones in the discovery of anticoccidial drugs and the development of coccidiosis control in poultry. Avian pathology : journal of the W.V.P.A, 43(5), 387–402.

-

Uzun, H. D., Vázquez-Hernández, M., Bandow, J. E., & Günther Pomorski, T. (2022). In vitro Assay to Evaluate Cation Transport of Ionophores. Bio-protocol, 12(22), e4552. [Link]

-

Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Advanced Research in Biological Sciences, 3(5), 1-11. [Link]

- Al-Dhabi, N. A., Esmail, G. A., Duraipandiyan, V., & Arasu, M. V. (2022). Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia.

Sources

- 1. scholarly.unair.ac.id [scholarly.unair.ac.id]

- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Analysis of the indanomycin biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]

- 6. banglajol.info [banglajol.info]

An In-Depth Technical Guide to the Secondary Metabolites of Streptomyces setonii

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Metabolic Potential of a Versatile Actinomycete

The genus Streptomyces stands as a titan in the realm of natural product discovery, responsible for the generation of a vast and diverse arsenal of bioactive secondary metabolites that have shaped modern medicine and agriculture.[1][2][3] Within this prolific genus, Streptomyces setonii emerges as a species of significant interest, demonstrating a versatile metabolic capacity that ranges from the production of potent antifungal volatile organic compounds (VOCs) to the degradation of complex aromatic compounds. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing an in-depth exploration of the known and potential secondary metabolites of Streptomyces setonii. We will delve into the methodologies for its cultivation, the extraction and characterization of its bioactive molecules, and the genomic insights that hint at a largely untapped reservoir of novel natural products.

I. The Known Bioactive Volatile Organic Compounds (VOCs) of Streptomyces setonii

A notable characteristic of Streptomyces setonii, particularly the WY228 strain, is its production of antifungal VOCs. These compounds represent a promising avenue for the development of novel biocontrol agents, especially in agriculture and food preservation.[2]

Key Identified VOC: 2-Ethyl-5-methylpyrazine

The most prominently identified antifungal VOC from S. setonii WY228 is 2-ethyl-5-methylpyrazine. This compound has demonstrated significant efficacy in controlling black spot disease in sweet potatoes, caused by the fungus Ceratocystis fimbriata.[2]

Table 1: Profile of 2-Ethyl-5-methylpyrazine

| Attribute | Description |

| Compound Name | 2-Ethyl-5-methylpyrazine |

| Chemical Formula | C₇H₁₀N₂ |

| Molar Mass | 122.17 g/mol |

| Known Bioactivity | Antifungal |

| Reported Source | Streptomyces setonii WY228 |

Biosynthesis of Pyrazines in Bacteria: A General Overview

While the specific biosynthetic pathway of 2-ethyl-5-methylpyrazine in S. setonii has not been fully elucidated, the biosynthesis of pyrazines in bacteria generally involves the condensation of amino acids. For instance, the biosynthesis of 2,5-dimethylpyrazine can be derived from L-threonine. It is hypothesized that a similar pathway, potentially involving the condensation of an amino acid-derived intermediate with a C2 or C3 unit, could be responsible for the production of 2-ethyl-5-methylpyrazine in S. setonii.

Caption: Generalized bacterial pyrazine biosynthesis pathway.

II. Genome Mining: Uncovering the Biosynthetic Potential of Streptomyces setonii

Modern genomic techniques have revolutionized natural product discovery. Genome mining of Streptomyces species consistently reveals a wealth of "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions.[4] This suggests a vast, unexplored chemical diversity.

A genome sequence of Streptomyces sp. S063, which shares high similarity with S. setonii NRRL ISP-5322 T, has been found to contain at least 30 candidate BGCs. This strongly indicates that S. setonii possesses the genetic machinery to produce a wide array of secondary metabolites beyond volatile compounds, likely including polyketides, non-ribosomal peptides, and other classes of bioactive molecules.

Caption: Predicted biosynthetic potential of S. setonii via genome mining.

III. Methodologies for the Study of Streptomyces setonii Secondary Metabolites

Cultivation for Secondary Metabolite Production

The production of secondary metabolites in Streptomyces is highly dependent on culture conditions. Optimization of media composition, pH, temperature, and aeration is crucial for inducing the expression of BGCs.

Step-by-Step Cultivation Protocol (General):

-

Strain Activation: Streak a cryopreserved stock of Streptomyces setonii onto a suitable agar medium, such as ISP2 (International Streptomyces Project Medium 2) or Tryptic Soy Agar (TSA), and incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Seed Culture Preparation: Inoculate a loopful of spores into a flask containing a liquid seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). Production media can be varied to induce different metabolic pathways (the "One Strain Many Compounds" or OSMAC approach).

-

Incubation and Monitoring: Incubate the production culture for 7-14 days at 28-30°C with shaking. Monitor for growth (e.g., dry cell weight) and secondary metabolite production (e.g., by HPLC analysis of small aliquots).

Table 2: Common Media Constituents for Streptomyces Cultivation

| Component | Purpose | Typical Concentration Range |

| Carbon Source | Energy and building blocks | 10-20 g/L (e.g., glucose, starch, glycerol) |

| Nitrogen Source | Amino acid and nucleotide synthesis | 2-10 g/L (e.g., yeast extract, peptone, soybean meal) |

| Trace Elements | Enzyme cofactors | Varied (e.g., MgSO₄, FeSO₄, ZnSO₄) |

| pH Buffer | Maintain optimal pH | (e.g., MOPS, CaCO₃) |

Extraction of Secondary Metabolites

The choice of extraction method depends on the chemical properties of the target metabolites.

Workflow for Extraction of Volatile and Non-Volatile Metabolites:

Caption: General workflow for the extraction and analysis of secondary metabolites.

Detailed Protocol for Non-Volatile Metabolite Extraction:

-

Separation of Biomass and Supernatant: Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes.

-

Supernatant Extraction: Decant the supernatant and extract with an equal volume of a non-polar solvent such as ethyl acetate. Repeat the extraction 2-3 times. Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Mycelial Extraction: Resuspend the mycelial pellet in a polar solvent like methanol or acetone and sonicate or agitate for several hours to lyse the cells and extract intracellular metabolites. Centrifuge to remove cell debris and evaporate the solvent to obtain the mycelial crude extract.

-

Fractionation and Purification: Subject the crude extracts to chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to isolate individual compounds.

Characterization of Secondary Metabolites

The structural elucidation of isolated compounds relies on a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for the identification of volatile compounds. The retention time and mass spectrum of a compound are compared to libraries of known compounds for identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the analysis of non-volatile compounds. It provides information on the molecular weight and fragmentation pattern of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and elucidate the complete structure of novel compounds.

IV. Degradation of Aromatic Compounds: A Unique Metabolic Trait

Streptomyces setonii has been recognized for its ability to degrade various aromatic compounds. This metabolic capability is not only of environmental relevance for bioremediation but also provides insights into the enzymatic machinery that could be harnessed for biocatalysis.

V. Future Perspectives and the Untapped Potential of Streptomyces setonii

The study of Streptomyces setonii secondary metabolites is still in its early stages. While the identification of antifungal VOCs has provided a clear avenue for applied research, the vast biosynthetic potential suggested by genome mining remains largely unexplored. Future research should focus on:

-

Activating Silent BGCs: Employing strategies such as co-cultivation, elicitor screening, and genetic engineering to induce the production of novel non-volatile secondary metabolites.

-

Comprehensive Metabolomic Profiling: Utilizing advanced analytical techniques to create a detailed chemical inventory of the metabolites produced under different culture conditions.

-

Bioactivity Screening: Testing the isolated compounds for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.

By systematically exploring the metabolic landscape of Streptomyces setonii, the scientific community can unlock its full potential as a source of novel and valuable bioactive compounds for the advancement of medicine and biotechnology.

References

-

Streptomyces: The biofactory of secondary metabolites - PMC. (URL: [Link])

-

Antifungal Volatile Organic Compounds from Streptomyces setonii WY228 Control Black Spot Disease of Sweet Potato. (URL: [Link])

-

Secondary Metabolites from Streptomyces araujoniae S-03 Show Biocontrol Potential against Rhododendron Root Rot Caused by Phytophthora cinnamomi - MDPI. (URL: [Link])

-

Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (URL: [Link])

-

Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC - NIH. (URL: [Link])

-

New and bioactive compounds from Streptomyces strains residing in the wood of Celastraceae - ResearchGate. (URL: [Link])

-

Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One - Research journals. (URL: [Link])

-

Streptomyces: Still the Biggest Producer of New Natural Secondary Metabolites, a Current Perspective - MDPI. (URL: [Link])

-

NMR profiling of Streptomyces sp. MBT76 harvested at 24-h intervals.... - ResearchGate. (URL: [Link])

-

Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - NIH. (URL: [Link])

Sources

Deethylindanomycin: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Novel Polyether Ionophore

Deethylindanomycin, also known as 16-Deethylindanomycin or Omomycin, is a naturally occurring polyether antibiotic that has garnered interest within the scientific community for its selective biological activities.[1] Produced by the bacterium Streptomyces setonii, this compound belongs to the pyrrole-ether class of antibiotics and is structurally related to indanomycin.[1][2] Its significance lies in its function as a potassium-selective ionophore, exhibiting potent activity against Gram-positive bacteria and coccidia.[1][3][4] This in-depth guide serves as a critical resource for researchers and drug development professionals, providing a consolidated repository of the chemical structure, physicochemical properties, and biological activities of Deethylindanomycin. While the scarcity of publicly available data, particularly regarding its synthesis and detailed spectral characteristics, presents a challenge, this guide aims to equip scientists with the foundational knowledge necessary to explore the therapeutic potential of this intriguing molecule.

Molecular Architecture: The Chemical Structure of Deethylindanomycin

The precise arrangement of atoms within Deethylindanomycin dictates its unique biological function. Its chemical identity is defined by the following nomenclature and structural representations:

-

IUPAC Name: (2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid[1]

-

SMILES String: CC/C(=C\C=C[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4C(=O)O">C@HC[1]

The structural complexity, featuring a polycyclic system, a pyrrole moiety, and multiple stereocenters, is fundamental to its ion-binding capacity and selective bioactivity.

Caption: Simplified block diagram of Deethylindanomycin's core components.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of Deethylindanomycin is paramount for its handling, formulation, and interpretation of biological data. The table below summarizes the currently available data.

| Property | Value | Source(s) |

| Molecular Formula | C29H39NO4 | [1] |

| Molecular Weight | 465.6 g/mol | [1] |

| CAS Number | 106803-22-9 | [1] |

| Appearance | Solid | [1] |

| Solubility | Sparingly soluble in aqueous solutions. | [3] |

| Storage Temperature | -20°C | [1] |

| Stability | Stable for at least 4 years at -20°C. | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

Biological Activity and Mechanism of Action

Deethylindanomycin's biological significance stems from its potent and selective activity as an ionophore.

Antibacterial and Anticoccidial Activity

Deethylindanomycin demonstrates notable activity against Gram-positive bacteria.[2][3] It is also recognized for its efficacy against coccidia, a group of protozoan parasites.[3][4] This dual activity makes it a compound of interest for both veterinary and potentially human medicine.

Mechanism of Action: A Potassium-Selective Ionophore

The primary mechanism of action of Deethylindanomycin is its function as a potassium-selective ionophore.[1] Ionophores are lipid-soluble molecules that can bind to specific ions and transport them across biological membranes, disrupting the natural ion gradients essential for cellular function.

Caption: Mechanism of potassium ion transport by Deethylindanomycin.

This selective transport of potassium ions across the cell membrane of susceptible organisms leads to a dissipation of the electrochemical gradient. This disruption of ion homeostasis is cytotoxic and underlies its antibacterial and anticoccidial effects. The ability of Deethylindanomycin to selectively bind potassium is a direct consequence of its three-dimensional structure, which creates a hydrophilic cavity of a specific size and coordination geometry that optimally accommodates the potassium ion, while excluding other ions like sodium.

Experimental Protocols: A Guideline for Investigation

While specific, validated protocols for Deethylindanomycin are not widely published, established methodologies for similar compounds can be adapted for its study.

Isolation and Purification of Polyether Antibiotics from Streptomyces

The following is a generalized workflow for the isolation of polyether antibiotics from Streptomyces cultures. Optimization will be required for Streptomyces setonii and the specific isolation of Deethylindanomycin.

Sources

Technical Guide: 16-Deethylindanomycin (A-83094A / Omomycin)

Chemical Biology, Ionophore Mechanics, and Experimental Protocols[1]

Part 1: Executive Summary & Critical Disambiguation[1]

16-Deethylindanomycin (also designated as A-83094A ) is a rare pyrrole-ether antibiotic and polyether ionophore isolated from Streptomyces setonii.[1][2][3][4][5] It belongs to the pyrroloketoindane class of natural products, structurally related to indanomycin (X-14547A).[1][6]

⚠️ Critical Disambiguation: The "Omomycin" Nomenclature

This compound is historically synonymous with the name "Omomycin" in specific chemical databases and early antibiotic literature (circa 1990).[1]

-

Antibiotic Context: In the context of Streptomyces metabolites, "Omomycin" refers to 16-Deethylindanomycin (C₂₉H₃₉NO₄).[1][3][6][7][8]

-

Oncology Context: In modern cancer biology, "Omomycin" refers to a dominant-negative MYC mutant (a 90-amino acid protein).[1]

-

Directive: This guide focuses exclusively on the small molecule antibiotic (CAS 117615-33-5) .[1] Researchers must verify CAS numbers to prevent experimental error.

Part 2: Chemical Architecture & Physicochemical Properties[1][4]

16-Deethylindanomycin is characterized by a tetrahydroindane core bridged to a pyrrole moiety via a ketone.[1][6][8] Unlike typical polyethers that form pseudo-cyclic structures to cage cations, the pyrroloketoindane structure offers a unique ionophoric profile, facilitating the transport of monovalent and divalent cations across lipid bilayers.[1]

Table 1: Physicochemical Profile

| Property | Specification |

| Primary Name | 16-Deethylindanomycin |

| Synonyms | A-83094A, Omomycin (Antibiotic), 16-Deethyl-X-14547A |

| CAS Number | 117615-33-5 |

| Molecular Formula | C₂₉H₃₉NO₄ |

| Molecular Weight | 465.63 g/mol |

| Source Organism | Streptomyces setonii (Strain A83094) |

| Class | Pyrrole-ether Antibiotic / Polyether Ionophore |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Appearance | White to off-white powder |

Part 3: Mechanism of Action (MOA)[1]

The biological activity of 16-Deethylindanomycin stems from its ability to disrupt ion homeostasis.[1] As a carboxylic ionophore, it mediates the electroneutral exchange of cations (typically Na⁺, K⁺, or Ca²⁺) for protons (H⁺) across biological membranes.[1]

3.1 Ionophore Dynamics

-

Complexation: The deprotonated carboxyl group and oxygen-rich backbone coordinate the metal cation.[1]

-

Translocation: The lipophilic complex diffuses through the bacterial cell membrane.[1]

-

Release: The cation is released into the cytoplasm in exchange for a proton, dissipating ion gradients (ΔpH and ΔΨ).[1]

-

Cytotoxicity: The resulting osmotic imbalance and acidification of the cytoplasm inhibit ATP synthesis and lead to cell death, particularly in Gram-positive bacteria and coccidia (Eimeria tenella).[1]

Visualization: Ionophore Transport Cycle

Caption: Cycle of electroneutral cation/proton exchange mediated by 16-Deethylindanomycin across the bacterial membrane.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize Streptomyces setonii for production and standard MIC assays for validation.

4.1 Fermentation and Isolation

Rationale: Direct chemical synthesis of pyrroloketoindanes is complex.[1] Fermentation remains the primary source.[1]

-

Seed Culture:

-

Inoculate Streptomyces setonii spores into 50 mL Tryptic Soy Broth (TSB).

-

Incubate at 30°C, 250 rpm for 48 hours.

-

-

Fermentation:

-

Extraction:

-

Purification:

4.2 Antimicrobial Susceptibility Assay (MIC)

Rationale: Confirms biological activity and distinguishes the antibiotic from degradation products.[1]

-

Preparation: Dissolve 16-Deethylindanomycin in DMSO to a stock of 1 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 64 µg/mL to 0.125 µg/mL.

-

Inoculation: Add Staphylococcus aureus (ATCC 29213) adjusted to 5 x 10⁵ CFU/mL.[1]

-

Incubation: 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

Part 5: Biosynthetic Logic[1][6]

The biosynthesis of 16-Deethylindanomycin involves a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.[1] The "deethyl" designation indicates the lack of an ethyl group at C-16 compared to Indanomycin, suggesting a difference in the extender units used during polyketide assembly.[1]

Visualization: Biosynthetic Pathway Logic

Caption: Hybrid PKS/NRPS biosynthetic pathway assembling the indane core and pyrrole moiety.[1]

Part 6: References

-

Larsen, S. H., et al. (1988).[1][3] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[1][2][3][4][5] Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics, 41(9), 1170–1177.[1][4][5] Link

-

Liu, C. M., et al. (1979).[1] "X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus NRRL 8167."[1][5] The Journal of Antibiotics, 32(2), 95–99.[1] Link

-

Moore, K. S., et al. (1990).[1] "Omomycin: A new agent that elevates cyclic GMP levels in rat heart cells."[1][6] Biochemical and Biophysical Research Communications, 168(2), 559-564.[1] (Establishes the historical synonym). Link

-

Westley, J. W. (1983).[1] "Polyether Antibiotics: Naturally Occurring Acid Ionophores."[1] Marcel Dekker, Inc.[1] (General reference for Ionophore Chemistry).

Sources

- 1. 16-Deethylindanomycin | Bacterial | 106803-22-9 | Invivochem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. scispace.com [scispace.com]

- 5. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 7. agscientific.com [agscientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 16-Deethylindanomycin (A 83094A)

Topic: Deethylindanomycin molecular weight and formula Content Type: In-depth technical guide

Structural Characterization, Biosynthetic Logic, and Ionophore Dynamics [1][2][3]

Executive Summary

16-Deethylindanomycin (also known as A 83094A or Omomycin ) is a specialized pyrrole-ether antibiotic and a structural analog of the parent compound Indanomycin (X-14547A).[1][2][3] Belonging to the pyrroloketoindane class of ionophores, it is distinguished by its ability to facilitate the transport of monovalent cations (specifically K⁺ and Rb⁺) across lipid bilayers, disrupting cellular osmotic balance.[1][2][3]

This guide provides a rigorous analysis of the physicochemical properties, biosynthetic origins, and experimental handling of 16-Deethylindanomycin.[1][2][3] It is designed for researchers investigating polyketide biosynthesis, ionophore pharmacology, and antimicrobial drug discovery.[1][2][3]

Physicochemical Profile & Structural Integrity[2][3]

The molecular identity of 16-Deethylindanomycin is defined by the absence of the ethyl substituent at the C-16 position of the indane ring system, a modification that alters its lipophilicity profile compared to Indanomycin.[1][2][3]

Core Molecular Data

The following data establishes the baseline for identification and mass spectrometry calibration.

| Parameter | Technical Specification |

| Chemical Name | 16-Deethylindanomycin |

| Synonyms | A 83094A, Omomycin |

| CAS Registry Number | 117615-33-5 |

| Molecular Formula | C₂₉H₃₉NO₄ |

| Molecular Weight | 465.63 g/mol |

| Exact Mass | 465.2879 |

| Ultraviolet (UV) Max | 290 nm (ε 14,000) in MeOH |

| Solubility | Soluble in MeOH, CHCl₃, DMSO, Acetone; Insoluble in H₂O |

| Appearance | White to off-white amorphous powder |

Structural Logic & Formula Derivation

To ensure accurate mass spectrometry interpretation, one must understand the derivation of the formula relative to the parent compound, Indanomycin (X-14547A).[1][2][3]

Structural Causality: The loss of 28 Daltons corresponds to the replacement of an ethyl group (-CH₂CH₃) with a hydrogen atom (-H) at the C-16 position of the pyrroloketoindane core.[1][2][3] This modification is not a degradation artifact but a result of differential biosynthetic precursor incorporation (see Section 3).[2]

Biosynthetic Origins & Pathway Logic[2][3]

The production of 16-Deethylindanomycin is governed by type I polyketide synthase (PKS) machinery.[2][3] Unlike Indanomycin, which incorporates an ethylmalonyl-CoA extender unit to install the C-16 ethyl group, the biosynthesis of the deethyl analog suggests a deviation in module specificity or precursor availability.[1][2][3]

Biosynthetic Flow

The pathway involves the condensation of a pyrrole-2-carboxylate starter unit with multiple malonyl-CoA and methylmalonyl-CoA extender units, followed by a spontaneous intramolecular Diels-Alder reaction to form the indane ring.[1][3]

Figure 1: Biosynthetic divergence between Indanomycin and 16-Deethylindanomycin driven by precursor selection at the PKS assembly line.[1][3]

Mechanism of Action: Ionophore Dynamics[2]

16-Deethylindanomycin functions as a carboxylic ionophore.[1][3] Its activity is predicated on the formation of a lipophilic complex with monovalent cations, facilitating their transit across the hydrophobic core of the bacterial cell membrane.[1][2]

The Potassium Shuttle Model

-

Deprotonation: At physiological pH, the carboxylic acid moiety (C-1) deprotonates.[1][2][3]

-

Complexation: The anionic molecule wraps around a K⁺ ion, stabilizing it via oxygen ligands (ether/carbonyl oxygens).[2]

-

Transport: The neutral complex diffuses through the lipid bilayer.[2]

-

Release: The ion is released into the cytoplasm, and the ionophore accepts a proton (H⁺) to return to the exterior.[2]

-

Result: Collapse of the transmembrane electrochemical gradient (

and

Figure 2: The electroneutral exchange of protons for potassium ions mediated by 16-Deethylindanomycin.

Experimental Protocols

Isolation from Fermentation Broth

Objective: Isolate high-purity 16-Deethylindanomycin from Streptomyces setonii or Streptomyces antibioticus mutant strains.[1][2][3]

Protocol:

-

Fermentation: Cultivate strain in soybean meal-glucose medium for 96–120 hours at 28°C.

-

Extraction:

-

Filter the broth to separate mycelium from the supernatant.

-

Extract the mycelial cake with Acetone (2x volume).

-

Extract the supernatant with Ethyl Acetate (EtOAc) at pH 7.0.[2]

-

Combine extracts and concentrate in vacuo to an oily residue.

-

-

Purification (Silica Gel Chromatography):

-

Final Polish (HPLC):

Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (e.g., Staphylococcus aureus).

-

Preparation: Dissolve 16-Deethylindanomycin in DMSO to a stock concentration of 1 mg/mL.

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate (Range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Determine the lowest concentration with no visible growth (turbidity).[2]

-

Expected MIC (S. aureus): 2.0 – 8.0 µg/mL.[2]

-

References

-

Westley, J. W., et al. (1978).[1][2][6] "Structure of antibiotic X-14547A, a carboxylic acid ionophore produced by Streptomyces antibioticus."[1][2][6][7] Journal of the American Chemical Society.[6] Link[1][2][3]

-

Kusumi, T., et al. (1988).[1][2] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii."[1][2][3] The Journal of Antibiotics. Link

-

Roege, K. E., & Kelly, W. L. (2009).[1][2][3] "Biosynthetic Origins of the Ionophore Antibiotic Indanomycin." Organic Letters. Link[1][2][3]

-

InvivoChem. (2024).[2] "16-Deethylindanomycin Product Datasheet." InvivoChem Official Catalog. Link

-

Santa Cruz Biotechnology. (2024).[2] "Deethylindanomycin (CAS 117615-33-5)."[1][2][3][4][5][8][9][10] SCBT Product Database. Link[1][2][3]

Sources

- 1. Indanomycin | C31H43NO4 | CID 10345604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 16-Deethylindanomycin | Bacterial | 106803-22-9 | Invivochem [invivochem.com]

- 4. agscientific.com [agscientific.com]

- 5. lancetechltd.com [lancetechltd.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. researchgate.net [researchgate.net]

- 8. Deethylindanomycin | CAS 117615-33-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 16-Deethylindanomycin; Omomycin; A83094A – BIOMAR Microbial Technologies [biomarmt.com]

- 10. lancetechltd.com [lancetechltd.com]

Biological Activity and Mechanistic Profiling of Pyrrole Ether Antibiotics

This guide serves as an advanced technical reference for the pyrrole ether class of antibiotics, specifically focusing on the Indanomycin (Pyrroloketoindane) family and emerging synthetic aryl-pyrrole ethers . It synthesizes structural chemistry, pharmacological mechanisms, and experimental validation protocols.[1]

From Natural Ionophores to Targeted Antimycobacterials

Executive Summary

Pyrrole ether antibiotics represent a specialized pharmacophore characterized by a pyrrole heterocycle linked via an ether or keto-ether bridge to a lipophilic core (often indane or tetrahydropyran).[1][2][3] Historically exemplified by the natural product Indanomycin (X-14547A) , this class has evolved from broad-spectrum ionophores to highly specific synthetic agents targeting Mycobacterium tuberculosis.[1]

Key Technical Value:

-

Natural Products (Indanomycins): Act as potent ionophores, disrupting transmembrane cation gradients in Gram-positive bacteria (MRSA, VRE).[1]

-

Synthetic Derivatives: Exhibit nanomolar potency against MDR-TB by selectively inhibiting the MmpL3 mycolic acid transporter.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potency of pyrrole ethers relies on a delicate balance between the electron-rich pyrrole headgroup and the lipophilic tail.

The Indanomycin Core (Natural Series)

The prototype, Indanomycin, features a pyrrole-2-carbonyl moiety attached to a tetrahydroindane system.[1]

-

Pyrrole Moiety: Acts as a hydrogen bond donor/acceptor, crucial for chelating metal cations in the ionophore complex.[1]

-

Ether/Keto Linkage: Provides rotational freedom, allowing the molecule to "wrap" around cations (K⁺/Na⁺), forming a lipophilic shell for membrane transit.

-

Indane/Pyran Tail: Dictates lipophilicity (

), driving membrane insertion.[1]

Synthetic Aryl-Pyrrole Ethers (Anti-TB Series)

Modern medicinal chemistry has stripped the complex indane core, replacing it with simplified aryl-ether chains.[1]

-

SAR Insight: Electron-withdrawing groups (EWGs) on the phenyl ring attached to the pyrrole increase potency against M. tuberculosis.[1][4]

-

Linker Length: A 3-5 atom ether linker is optimal for binding the hydrophobic pocket of the MmpL3 transporter.[1]

Visualization: Structural Logic

The following diagram illustrates the functional decomposition of the pharmacophore.

Figure 1: Structural decomposition of Pyrrole Ether Antibiotics, distinguishing between the ionophore mode of natural products and the enzyme inhibition mode of synthetic derivatives.

Mechanism of Action (MoA)

The class exhibits a bimodal mechanism depending on the structural complexity.

Mode A: Cation Ionophore (Indanomycins)

Indanomycins function as electroneutral ionophores .[1]

-

Complexation: The pyrrole and ether oxygens coordinate a monovalent cation (K⁺ or Na⁺) at the membrane interface.[1]

-

Translocation: The lipophilic complex diffuses across the bacterial lipid bilayer.[1]

-

Release: The cation is released into the cytoplasm, and the protonated antibiotic returns to the extracellular space.

-

Result: Collapse of the Proton Motive Force (PMF), uncoupling of oxidative phosphorylation, and ATP depletion.[1]

Mode B: MmpL3 Inhibition (Synthetic Aryl-Pyrroles)

Synthetic derivatives (e.g., BM212 analogs) target MmpL3 , a flippase essential for transporting Trehalose Monomycolate (TMM) across the inner membrane of Mycobacteria.

-

Binding: The pyrrole ether occupies the proton-translocating channel of MmpL3.[1]

-

Blockade: This prevents the flipping of mycolic acids to the periplasmic space.[1]

-

Result: Accumulation of toxic precursors and cessation of cell wall synthesis.[1]

Figure 2: Dual mechanistic pathways. Pathway A depicts the ionophore activity typical of natural indanomycins.[1] Pathway B depicts the specific MmpL3 inhibition of synthetic anti-TB analogs.

Biological Activity Profile

Quantitative Efficacy Data

The table below summarizes the potency of key class members against clinically relevant pathogens.

| Compound Class | Representative | Target Organism | MIC (µg/mL) | Mechanism |

| Indanomycins | Indanomycin (X-14547A) | S. aureus (MRSA) | 0.5 - 4.0 | Ionophore / PMF Disruption |

| 16-Deethylindanomycin | Streptomyces spp.[1][5] | 4.0 - 8.0 | Ionophore | |

| Synthetic | BM212 Analogs | M. tuberculosis H37Rv | 0.7 - 6.2 | MmpL3 Inhibition |

| Synthetic | Nitro-pyrrole ethers | C. albicans (Fungi) | 1.0 - 12.5 | Macromolecule Synthesis |

| Synthetic | BPD-9 (Sanguinarine der.)[1] | MDR-TB | < 0.1 | Multi-target / Membrane |

Spectrum & Toxicity

-

Gram-Positive: High activity due to the accessibility of the cytoplasmic membrane.[1]

-

Gram-Negative: Generally resistant due to the outer membrane barrier (LPS) preventing lipophilic molecule entry.[1]

-

Cytotoxicity: Natural ionophores often exhibit mammalian cytotoxicity (low Selectivity Index) due to non-specific membrane depolarization.[1] Synthetic MmpL3 inhibitors show significantly improved safety profiles (SI > 50).[1]

Experimental Protocols

To validate biological activity, the following field-proven protocols are recommended.

Protocol A: Whole-Cell MmpL3 Inhibition Assay (Spheroplast)

Validates the mechanism for synthetic anti-TB pyrrole ethers.

-

Preparation: Generate M. smegmatis spheroplasts by treating log-phase cultures with glycine (1%) and lysozyme.

-

Labeling: Incubate spheroplasts with [¹⁴C]-acetate to radiolabel newly synthesized mycolic acids.

-

Treatment: Treat with the test pyrrole ether at 1x, 5x, and 10x MIC for 60 minutes.

-

Extraction: Extract lipids using CHCl₃:CH₃OH (2:1).

-

Analysis: Separate lipids via Thin Layer Chromatography (TLC).

-

Positive Result: Disappearance of TMM (Trehalose Monomycolate) and TDM spots, with accumulation of lipid precursors.

-

Protocol B: Membrane Potential Depolarization Assay

Validates the ionophore activity of Indanomycin-type compounds.

-

Dye Loading: Incubate S. aureus cells with DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) at 1 µM.[1] Wait for fluorescence quenching (dye uptake).[1]

-

Baseline: Monitor fluorescence (Ex 622 nm / Em 670 nm) until stable.

-

Readout: A rapid increase in fluorescence indicates membrane depolarization (dye release).[1]

-

Control: Use Valinomycin (K⁺ ionophore) as a positive control.[1]

-

References

-

Liu, C. M., et al. (1979).[1] "X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus."[1][7][8] The Journal of Antibiotics. Link

-

Paschal, J. W., et al. (1988).[1][7] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii."[1][5] The Journal of Antibiotics. Link

-

Poce, G., et al. (2013).[1][5] "Improved BM212 MmpL3 inhibitors for the treatment of tuberculosis."[1] Journal of Medicinal Chemistry. Link

-

Manship, A., et al. (2016).[1] "Pattern-Based Genome Mining Guides Discovery of the Antibiotic Indanopyrrole A." Journal of Natural Products.[1] Link

-

Bhardwaj, V., et al. (2015).[1] "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics."[1] RSC Advances. Link

-

Jeminet, G., et al. (1988).[1] "Ionophore properties of cationomycin and indanomycin." Agricultural and Biological Chemistry. Link

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Pattern-Based Genome Mining Guides Discovery of the Antibiotic Indanopyrrole A from a Marine Streptomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Deethylindanomycin (A83094A) Mechanism of Action

[1][2]

Executive Summary

Deethylindanomycin (also known as 16-Deethylindanomycin , A83094A , or Omomycin ) is a specialized pyrroloketoindane ionophore antibiotic produced by Streptomyces setonii.[1][2] Structurally related to the parent compound Indanomycin (X-14547A), it functions as a lipid-soluble mobile carrier that selectively disrupts transmembrane ion gradients.[1][2]

This guide details the physicochemical mechanism by which Deethylindanomycin mediates cation transport, its selectivity profile, and the experimental methodologies required to validate its activity in drug development and microbiological assays.[1][2]

Chemical Architecture & Ionophore Classification[1][3]

Deethylindanomycin belongs to the pyrrole-ether class of ionophores, distinguished by the presence of a pyrrole moiety fused to an indane ring system.[1][2] Unlike classical polyether ionophores (e.g., Monensin, Salinomycin) which rely solely on oxygen-rich backbones, the pyrroloketoindane structure introduces unique coordination geometries.[1][2]

Structural Determinants of Action[4]

-

Lipophilic Scaffold: The indane and tetrahydropyran rings provide the hydrophobic exterior necessary for membrane translocation.

-

Cation Binding Pocket: The molecule possesses a carboxylic acid headgroup. At physiological pH (7.4), this group deprotonates (COO⁻), allowing it to form a neutral 1:1 complex with monovalent cations (M⁺).[1][2]

-

The "Deethyl" Variance: The absence of the ethyl group (present in Indanomycin) alters the compound's lipophilicity (LogP) but preserves the core ion-trapping cavity, maintaining its efficacy against Gram-positive bacteria and coccidia.[1][2]

| Feature | Specification | Functional Role |

| Class | Carboxylic Acid Ionophore | Facilitates electroneutral exchange (M⁺/H⁺ antiport).[1][2] |

| Core Motif | Pyrroloketoindane | Stabilizes the pseudocyclic conformation around the ion. |

| Selectivity | K⁺ > Rb⁺ > Na⁺ | Preferential binding of Potassium due to cavity size constraints.[1] |

| Ionization | Weak Acid (pKa ~5-6) | Requires deprotonation to bind cations effectively.[1][2] |

Mechanism of Action: The Ionophore Transport Cycle

The primary mode of action is the electroneutral exchange of protons (H⁺) for metal cations (K⁺) across biological membranes.[1] This process dissipates the electrochemical gradients (

The Translocation Cycle

-

Interfacial Binding: The anionic form of Deethylindanomycin (Ind⁻) binds a potassium ion (K⁺) at the membrane interface (high pH side), forming a neutral lipophilic complex (Ind-K).[1][2]

-

Translocation: The Ind-K complex diffuses across the hydrophobic lipid bilayer to the opposite side.

-

Release: Upon reaching the lower pH environment (or lower [K⁺] side), the complex dissociates, releasing K⁺.[1][2]

-

Protonation: The free anion (Ind⁻) accepts a proton (H⁺) from the bulk phase, becoming the neutral acid (Ind-H).[1][2]

-

Recycling: The Ind-H species diffuses back across the membrane to the starting side to repeat the cycle.

Biological Consequence[1][5]

-

In Bacteria: The influx of H⁺ and efflux of K⁺ collapses the Proton Motive Force (PMF). This halts oxidative phosphorylation, inhibits active transport, and leads to cytoplasmic acidification, resulting in bacteriostasis or cell death.[1][2]

-

In Mitochondria: It acts as an uncoupler, stimulating respiration (oxygen consumption) while inhibiting ATP synthesis.[1][2]

Visualization of Transport Dynamics

Figure 1: The electroneutral cation-proton exchange cycle mediated by Deethylindanomycin.[1][2]

Experimental Protocols for Validation

To confirm Deethylindanomycin activity and selectivity, the following protocols are recommended. These assays distinguish true ionophores from general membrane disruptors.[1]

Liposomal Cation Flux Assay

Objective: Quantify K⁺ transport rates using a pH-sensitive fluorescent dye.

Reagents:

-

Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[1][2]

-

Dye: Pyranine (pH indicator) entrapped within liposomes.[1]

-

Buffer: HEPES (pH 7.0).[1]

-

Valinomycin (Positive Control).[1]

Protocol:

-

Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) containing 1 mM Pyranine and 100 mM KCl buffer via extrusion.[1]

-

Exchange Buffer: Pass LUVs through a Sephadex G-25 column to replace external buffer with Na-based buffer (creating a K⁺ gradient).

-

Baseline Measurement: Monitor fluorescence (Ex 450/405 nm, Em 510 nm) to establish internal pH stability.

-

Observation: A decrease in internal pH (fluorescence drop) indicates H⁺ influx coupled to K⁺ efflux (antiport).[1]

-

Validation: Add CCCP (protonophore). If transport accelerates, the limiting factor was H⁺ permeability, confirming the coupled mechanism.[1][2]

Mitochondrial Swelling Assay

Objective: Assess uncoupling activity and ion selectivity in isolated rat liver mitochondria (RLM).

Protocol:

-

Isolation: Isolate RLM in sucrose/EGTA buffer.

-

Suspension: Resuspend RLM in acetate salts of various cations (K-acetate, Na-acetate, Li-acetate).

-

Detection: Monitor absorbance at 520 nm (Light Scattering).

Biological Implications & Toxicity[1][6][7]

Antibacterial Spectrum

Deethylindanomycin exhibits potent activity against Gram-positive organisms.[1][3][2][4][5][6][7] The outer membrane of Gram-negative bacteria typically excludes hydrophobic ionophores, rendering them intrinsically resistant unless permeabilized.[1][2]

| Organism | MIC Range (µg/mL) | Clinical Relevance |

| Staphylococcus aureus | 2 - 4 | Skin/Soft tissue infections |

| Streptococcus spp.[1][2] | 2 - 4 | Respiratory/Systemic infections |

| Eimeria tenella | Active | Coccidiosis in poultry |

Toxicity Profile[3]

-

Mammalian Toxicity: Like most ionophores, Deethylindanomycin can be toxic to mammalian cells (e.g., cardiac myocytes) at high concentrations due to mitochondrial uncoupling.[1][2]

-

cGMP Elevation: Unique to this derivative (Omomycin/Deethylindanomycin), it has been reported to elevate cyclic GMP levels in rat heart cells, suggesting a secondary signaling interaction distinct from pure ionophoresis.[1][2]

References

-

Larsen, S. H., et al. (1988).[1][2][5] "16-Deethylindanomycin (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii.[1][2][5] Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics, 41(9), 1170-1177.[1][2] Link

-

Westley, J. W., et al. (1979).[1][2][8] "Structure of Antibiotic X-14547A (Indanomycin), a Novel Monocarboxylic Acid Ionophore." Journal of the American Chemical Society, 100, 6784.[1][2] Link[1][2]

-

Liu, C. M., et al. (1979).[1][2][8] "X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus NRRL 8167."[1][2][9] The Journal of Antibiotics, 32(2), 95-99.[1][2][8] Link

-

Pressman, B. C. (1976).[1][2] "Biological Applications of Ionophores." Annual Review of Biochemistry, 45, 501-530.[1][2] Link[1][2]

-

Roege, K. E., & Kelly, W. L. (2009).[1][2] "Biosynthetic Origins of the Ionophore Antibiotic Indanomycin." Organic Letters, 11(2), 297–300.[1][2] Link[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Indanomycin | C31H43NO4 | CID 10345604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Pattern-based genome mining guides discovery of the antibiotic indanopyrrole A from a marine streptomycete | bioRxiv [biorxiv.org]

- 7. agscientific.com [agscientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. indanomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Guide to Natural Sources of Potassium Ionophores for Scientific and Drug Development Professionals

Abstract: Potassium (K⁺) ionophores are lipophilic molecules that facilitate the transport of potassium ions across biological membranes, disrupting the electrochemical gradients essential for cellular function. This activity imbues them with a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties, making them valuable tools in research and potential leads for drug development. While synthetic ionophores exist, nature remains a prolific and diverse source of these compounds. This technical guide provides an in-depth exploration of the primary natural reservoirs of potassium ionophores, with a focus on microbial sources. It details the mechanisms of action, provides validated protocols for isolation and bioactivity assessment, and presents comparative data to inform experimental design and application.

Chapter 1: Introduction to Potassium Ionophores

Potassium ions are the most abundant cations within cells, and the maintenance of a steep concentration gradient across the plasma membrane is fundamental to numerous physiological processes, including nerve impulse transmission, muscle contraction, and cell volume regulation.[1] Potassium ionophores are compounds that selectively bind K⁺ and shuttle it across lipid bilayers, effectively short-circuiting this vital gradient.[2][3] This disruption can lead to cytotoxicity, forming the basis of their antibiotic and antitumor activities.[2][4]

Natural K⁺ ionophores can be broadly classified into two main types based on their transport mechanism:

-

Mobile Carriers: These molecules, such as Valinomycin, encapsulate the K⁺ ion within a polar interior while presenting a hydrophobic exterior. This complex then diffuses across the membrane, releasing the ion on the other side.

-

Channel Formers: These ionophores assemble within the membrane to form a transmembrane pore or channel through which ions can pass. This mechanism is less common for highly selective K⁺ ionophores from natural sources.

The high selectivity for K⁺ over other physiologically abundant cations like sodium (Na⁺) is a critical feature, determining the potency and specific applications of an ionophore.[4][5]

Chapter 2: Microbial Sources - The Primary Reservoir

The vast majority of potent and well-characterized natural potassium ionophores are secondary metabolites produced by bacteria, particularly those of the genus Streptomyces.[6][7] These microorganisms have evolved complex biosynthetic pathways to produce a diverse array of bioactive compounds.[8]

Case Study: Valinomycin - The Archetypal K⁺ Carrier

Valinomycin, a cyclic dodecadepsipeptide first isolated from Streptomyces fulvissimus, is the gold standard for K⁺ selectivity.[3][6][7] Its structure allows it to form a cage-like conformation with a hydrophilic interior perfectly sized to coordinate a dehydrated potassium ion, while the exterior remains lipophilic, facilitating membrane transit.[2][9] This structural constraint is the basis for its remarkable selectivity, which is approximately 10,000 times greater for K⁺ than for Na⁺.[4]

Mechanism of Action: K⁺ Uniport

Valinomycin acts as a mobile carrier, binding a K⁺ ion on one side of the membrane, diffusing through the lipid bilayer, and releasing it on the other side. This process dissipates the membrane potential and collapses the K⁺ gradient, leading to mitochondrial depolarization and cell death.[2][6]

Caption: Mechanism of Valinomycin as a K⁺ mobile carrier.

Protocol 1: Isolation & Purification of Valinomycin from Streptomyces sp.

This protocol is a generalized methodology based on established procedures for isolating valinomycin from fermentation cultures.[10][11]

1. Fermentation: a. Prepare a seed culture of Streptomyces sp. (e.g., ZJUT-IFE-354) in a suitable medium (e.g., tryptone-yeast extract-glucose broth) and incubate for 24 hours at 28°C with shaking.[10] b. Inoculate a larger production medium (e.g., containing soluble starch, glucose, and soybean meal) with the seed culture.[10] c. Incubate for 7 days at 28°C on a rotary shaker (220 rpm). The extended fermentation period is crucial for the accumulation of secondary metabolites like valinomycin.

2. Extraction: a. Separate the mycelia from the culture broth by centrifugation (e.g., 12,000 rpm, 15 min).[10] b. Extract the supernatant three times with an equal volume of ethyl acetate. The polarity of ethyl acetate is optimal for partitioning valinomycin from the aqueous broth. c. Extract the mycelial cake with methanol, using ultrasonication to disrupt cell walls and ensure complete extraction of intracellular product.[10] d. Combine all organic extracts and evaporate the solvent under reduced pressure (rotary evaporation) to yield a crude extract.

3. Chromatographic Purification: a. Solid-Phase Extraction (SPE): Apply the crude extract to a Diaion HP-20 resin column to remove highly polar impurities. Elute with a stepwise gradient of methanol in water.[10] b. Silica Gel Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). This step separates compounds based on polarity, a key principle in natural product purification. c. High-Performance Liquid Chromatography (HPLC): Perform a final purification step using reversed-phase HPLC (e.g., C18 column) with an isocratic or gradient mobile phase (e.g., methanol-water) to achieve high purity (>98%).[11]

4. Verification: a. Confirm the identity and purity of the isolated compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight of valinomycin is 1111.3 g/mol .[6]

Polyether Ionophores: Nigericin and Salinomycin

Another major class of microbial K⁺ ionophores are the polyethers, such as nigericin and salinomycin, also primarily produced by Streptomyces species.[12][13] Unlike valinomycin, these are linear molecules that adopt a cyclic conformation upon ion binding.[12]

Mechanism of Action: K⁺/H⁺ Antiport

Polyether ionophores function as electroneutral antiporters, typically exchanging a potassium ion for a proton (H⁺) across the membrane.[14][15] This dual action collapses both the K⁺ concentration gradient and the pH gradient, profoundly disrupting cellular bioenergetics. Their ion selectivity is generally less pronounced than that of valinomycin, and they can also transport other monovalent cations.[12]

Caption: Mechanism of Nigericin as a K⁺/H⁺ antiporter.

Chapter 3: Exploring Other Natural Niches

While microbial sources are dominant, other environments are being explored for novel ionophoric compounds.

-

Marine Sources: The marine environment is a vast source of unique chemical structures.[16] Some marine polyether toxins, such as gambierol produced by dinoflagellates, are known to act as potent blockers of voltage-gated potassium channels, a related but distinct mechanism from ion transport.[17] Other compounds like rhizochalinin, from the sponge Rhizochalina incrustata, have also been shown to block potassium channels, indicating the potential of marine organisms as a source of K⁺ modulating agents.[18]

-

Plant Sources: The identification of true potassium ionophores from plant sources is less common. Plants are rich in secondary metabolites, but compounds with high selectivity for K⁺ transport are not as well-documented as in microbes. However, the vast, unexplored chemical diversity of the plant kingdom warrants continued investigation.

Chapter 4: Methodologies for Bioactivity Assessment

Confirming the potassium ionophoric activity of a purified natural product is a critical step. Several robust assays can be employed.

Protocol 2: Mitochondrial Swelling Assay

This spectrophotometric assay provides a functional measure of ionophore activity. The rationale is that ionophore-mediated influx of K⁺ into the mitochondrial matrix, followed by water, causes the mitochondria to swell, which can be measured as a decrease in light absorbance.[19][20]

1. Mitochondrial Isolation: a. Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation. This is a standard biochemical procedure that yields a purified and functional mitochondrial fraction.[21] b. Determine the mitochondrial protein concentration using a standard method (e.g., Bradford assay) to ensure consistent loading in the assay.

2. Assay Preparation: a. Prepare a potassium-based swelling buffer (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.4) and a control buffer without potassium (e.g., using sucrose or LiCl for osmolarity). b. Add respiratory substrates (e.g., succinate) to energize the mitochondria.

3. Measurement: a. Resuspend isolated mitochondria (approx. 0.5-1.0 mg/mL protein) in the potassium-based buffer in a cuvette. b. Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 540 nm (A₅₄₀).[21] c. Add the putative ionophore (typically dissolved in ethanol or DMSO, at nM to low µM concentrations). A known ionophore like valinomycin should be used as a positive control. d. Record the decrease in A₅₄₀ over time (e.g., 10-15 minutes). A rapid and significant decrease in absorbance in the potassium buffer, but not in the control buffer, is indicative of K⁺ ionophoric activity.

Protocol 3: Ion-Selective Electrode (ISE) Measurement

ISEs provide a direct, quantitative measure of ion transport across a membrane.[22][23][24] This technique can be used to determine both the rate of transport and the selectivity of the ionophore.

1. System Setup: a. Use a two-chamber system separated by an artificial lipid membrane (e.g., a black lipid membrane or a PVC-based membrane). b. Fill both chambers with a buffer solution (e.g., Tris-HCl). c. Place a K⁺-selective electrode and a reference electrode in the receiving chamber.[22]

2. Measurement: a. Incorporate the ionophore into the artificial membrane. This can be done by adding it to the lipid solution before membrane formation or by adding it to one of the chambers. b. Establish a K⁺ gradient by adding a concentrated KCl solution to the donor chamber. c. Monitor the change in K⁺ concentration in the receiving chamber over time using the ISE. The rate of change is proportional to the ionophore's transport efficiency.

3. Selectivity Determination: a. To determine K⁺/Na⁺ selectivity, perform parallel experiments where a gradient of NaCl is used instead of KCl. b. The ratio of the transport rates for K⁺ versus Na⁺ provides a quantitative measure of the ionophore's selectivity.

Chapter 5: Comparative Data and Applications

The choice of a potassium ionophore for a specific application depends on its properties, particularly its selectivity and mechanism of action.

Table 1: Comparison of Major Natural Potassium Ionophores

| Compound | Source Organism (Typical) | Chemical Class | Mechanism | K⁺/Na⁺ Selectivity Ratio | Key Applications |

| Valinomycin | Streptomyces sp. | Cyclic Depsipeptide | K⁺ Uniport (Mobile Carrier) | ~10,000 : 1[4] | Research tool for studying membrane potential, apoptosis induction, antimicrobial agent, ISE component.[3][6][25] |

| Nigericin | Streptomyces sp. | Polyether | K⁺/H⁺ Antiport | Moderate | Antimicrobial, anticancer stem cell agent, tool for studying pH gradients.[15][26] |

| Salinomycin | Streptomyces sp. | Polyether | K⁺/H⁺ Antiport | Moderate | Veterinary coccidiostat, anticancer stem cell agent.[14][27][28] |

Conclusion

Natural sources, particularly bacteria of the genus Streptomyces, remain the most important and diverse reservoir of potent potassium ionophores. Compounds like valinomycin and the polyethers (nigericin, salinomycin) serve as indispensable tools in cell biology and are actively being investigated for their therapeutic potential. The methodologies for their isolation, purification, and functional characterization are well-established, enabling researchers to screen new natural sources and develop novel applications. A thorough understanding of their distinct mechanisms of action—uniport vs. antiport—is crucial for the rational design of experiments and the interpretation of biological outcomes.

References

-

MDPI. High-Performance Potassium-Selective Biosensor Platform Based on Resistive Coupling of a-IGZO Coplanar-Gate Thin-Film Transistor. Available from: [Link]

-

Dani, J. A., & Levitt, D. G. (1981). A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane. Proceedings of the National Academy of Sciences, 78(7), 4490-4494. Available from: [Link]

-

ATO.com. Potassium Ion Selective Electrode. Available from: [Link]

-

ACS Publications. Ion Recognition beyond Size Matching: Cooperative Hydration Effect on the K+ Selectivity of Valinomycin over Na+ Revealed by Cryogenic Double Ion Trap Infrared Spectroscopy. Available from: [Link]

-

Blue Tiger Scientific. Potassium Ionophore III. Available from: [Link]

-

ChemRxiv. Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. Available from: [Link]

-

NIH. A sensitive and specific genetically-encoded potassium ion biosensor for in vivo applications across the tree of life. Available from: [Link]

-

ResearchGate. Physiology of ionophore transport of potassium and sodium ions across cell membranes: Valinomycin and 18-crown-6 ether. Available from: [Link]

-

MDPI. Biocompatible and Flexible Cellulose Film for the Reversible Colourimetric Monitoring of pH and Mg (II). Available from: [Link]

-

MDPI. Natural Polyether Ionophores and Their Pharmacological Profile. Available from: [Link]

-

Mettler Toledo. Potassium Ion Selective Electrode Application Guide. Available from: [Link]

-

Springer. Efficient production of valinomycin by the soil bacterium, Streptomyces sp. ZJUT-IFE-354. Available from: [Link]

-

PubMed. K+/Na+ selectivity in K channels and valinomycin: over-coordination versus cavity-size constraints. Available from: [Link]

-

NIH. The enzymology of polyether biosynthesis. Available from: [Link]

-

MDPI. Mitochondrial Volume Regulation and Swelling Mechanisms in Cardiomyocytes. Available from: [Link]

-

PubChem - NIH. Salinomycin. Available from: [Link]

-

NIH. Different approaches to modeling analysis of mitochondrial swelling. Available from: [Link]

-

ResearchGate. Salinomycin and nigericin affect respiration in a similar manner. Available from: [Link]

-

AquaNature. Reef Potassium Concentrated Potassium Supplement for Marine Fish & Reef Aquaria. Available from: [Link]

-

ACS Publications. Strategy and Methodology Development for the Total Synthesis of Polyether Ionophore Antibiotics. Available from: [Link]

-

ResearchGate. Isolation of depsipeptides and optimization for enhanced production of valinomycin from the North-Western Himalayan cold desert strain Streptomyces lavendulae. Available from: [Link]

-

PNAS. A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane. Available from: [Link]

-

ResearchGate. Continuous Extraction and Electrochemical Monitoring of Potassium Ions in a Plant Leaf Using a Wearable Ion Sensor. Available from: [Link]

-

MDPI. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. Available from: [Link]

-

ResearchGate. Detection of the swelling of mitochondria by a spectrophotometer. Available from: [Link]

-

ResearchGate. K+/Na+ Selectivity in K Channels and Valinomycin: Over-coordination Versus Cavity-size constraints. Available from: [Link]

-

PubMed Central. Ion-Selective Electrodes for Measuring Potassium in Erythrocytes: a Model for Clinical Interpretation of the Results (a Pilot Study). Available from: [Link]

-

Taylor & Francis. Nigericin – Knowledge and References. Available from: [Link]

-

NIH. K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints. Available from: [Link]

-

Frontiers. Polyether ionophore resistance in a one health perspective. Available from: [Link]

-